N'-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide
Description
N'-[(E)-(2-Chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a hydrazone derivative characterized by a quinoline core substituted with a 2-methyl group and a hydrazide moiety linked to a 2-chlorophenylidene group. Its structural uniqueness lies in the conjugation of the quinoline scaffold with a halogenated aromatic system, which modulates electronic properties and biological interactions. This compound is synthesized via condensation of 2-methylquinoline-4-carbohydrazide with 2-chlorobenzaldehyde under reflux conditions, a method analogous to other hydrazones described in the literature .
Properties
Molecular Formula |
C18H14ClN3O |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14ClN3O/c1-12-10-15(14-7-3-5-9-17(14)21-12)18(23)22-20-11-13-6-2-4-8-16(13)19/h2-11H,1H3,(H,22,23)/b20-11+ |
InChI Key |
LTWFXEAGDJSBRB-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through the condensation reaction of 2-methylquinoline-4-carbohydrazide with 2-chlorobenzaldehyde. The resulting hydrazone structure is characterized by a quinoline core, which is known for its diverse biological activities. The synthesis typically involves refluxing the reactants in a suitable solvent, followed by purification through crystallization or chromatography.
Case Study 1: Antimicrobial Activity
A study conducted on a series of quinoline-based hydrazones revealed that modifications at the phenyl ring significantly influenced antimicrobial potency. The synthesized compounds were tested against a range of pathogens using the well diffusion method, showing promising results particularly against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Efficacy
In vitro studies have shown that certain hydrazone derivatives exhibit cytotoxic effects on cancer cell lines. For example, a derivative structurally related to N'-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide was evaluated for its ability to inhibit the growth of breast cancer cells, demonstrating significant dose-dependent activity .
Summary of Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The compound’s hydrazone moiety can also participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogous Hydrazones
Key Observations :
- Halogen vs.
- Scaffold Diversity: Quinoline-based hydrazones (e.g., ) exhibit π-π stacking capabilities due to aromatic cores, whereas benzhydrazides (e.g., ) rely on hydrogen bonding via hydroxyl groups .
Table 2: Toxicity and Antiproliferative Data
Key Observations :
- Toxicity Trends : 2-Chloro and 2-bromo derivatives exhibit higher toxicity (lower LC₅₀) in zebrafish embryos compared to nitro-substituted analogs, likely due to enhanced electrophilicity .
- Antiproliferative Potency : Nitro-substituted benzhydrazides (e.g., ) show superior activity (IC₅₀ < 1 µM) against cancer cells, whereas halogenated analogs are less potent but more selective .
Physicochemical and Spectral Comparisons
Table 3: Spectral Data for Selected Compounds
Key Observations :
- C=O Stretch: Quinoline-based hydrazones exhibit lower C=O stretching frequencies (~1667 cm⁻¹) compared to tetrazole-containing analogs (1701 cm⁻¹), indicating electronic effects from substituents .
- Imine Proton Shift : The E-configuration of the imine group is confirmed by a singlet near δ 8.2–8.5 ppm in ¹H NMR .
Biological Activity
N'-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties, based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C17H14ClN3O
- Molecular Weight : 313.76 g/mol
- IUPAC Name : this compound
This structure includes a quinoline moiety, which is known for its diverse biological activities, and a hydrazone linkage that often enhances pharmacological properties.
Anti-Cancer Activity
Recent studies have evaluated the anti-cancer potential of various quinoline derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound may exert its effects through the inhibition of key pathways involved in cancer progression, such as the NF-κB and HDAC pathways. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
Anti-Inflammatory Effects
The anti-inflammatory properties of quinoline derivatives have been well-documented. This compound has been assessed for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
- Results : The compound exhibited a dose-dependent reduction in NO production, suggesting its potential as an anti-inflammatory agent. It was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Quinoline derivatives are known for their broad-spectrum antimicrobial properties.
- Study Findings : In vitro assays revealed that this compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound could be effective against resistant bacterial strains .
Data Summary Table
Case Study 1: Anti-Cancer Evaluation
In a study evaluating the anti-cancer effects of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Inhibition of Inflammation
Another study focused on the anti-inflammatory effects of the compound in LPS-stimulated macrophages. The results showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential therapeutic role in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
